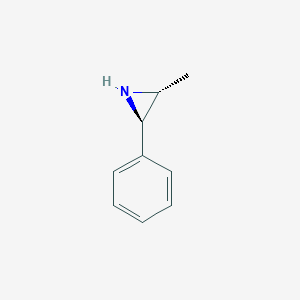
cis-2-Methyl-3-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyl-3-phenylaziridine: is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the second position and a phenyl group at the third position of the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ketoximes: One common method for synthesizing aziridines, including cis-2-Methyl-3-phenylaziridine, involves the reduction of ketoximes.
Cyclization of Haloamines: Another method involves the cyclization of haloamines, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for aziridines often involve the use of high temperatures and catalysts to effect the dehydration of amino alcohols. For instance, the Nippon Shokubai process uses an oxide catalyst to convert aminoethanol to aziridine .
Chemical Reactions Analysis
Types of Reactions:
Ring-Opening Reactions: Aziridines, including cis-2-Methyl-3-phenylaziridine, undergo nucleophilic ring-opening reactions.
Polymerization: Aziridines can undergo cationic or anionic ring-opening polymerization to form polyamines.
Common Reagents and Conditions:
Acids and Bases: Common reagents for ring-opening reactions include hydrochloric acid, boron trifluoride, and sodium hydroxide.
Polymerization Initiators: Methyl triflate and boron trifluoride are commonly used initiators for the polymerization of aziridines.
Major Products:
Scientific Research Applications
Chemistry:
Building Blocks: Aziridines serve as building blocks for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Some aziridines exhibit antimicrobial properties and are used in the development of antibacterial and antifungal agents.
Industry:
Coatings and Adhesives: Polyamines derived from aziridines are used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of cis-2-Methyl-3-phenylaziridine primarily involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various nucleophilic substitution and ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
2-Phenylaziridine: Similar to cis-2-Methyl-3-phenylaziridine but lacks the methyl group at the second position.
2-Methylaziridine: Similar but lacks the phenyl group at the third position.
Uniqueness: this compound is unique due to the presence of both a methyl and a phenyl group, which influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2R,3S)-2-methyl-3-phenylaziridine |
InChI |
InChI=1S/C9H11N/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9-/m1/s1 |
InChI Key |
NWAQGFVFBBSDAV-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















